molecular formula C21H24N8O5 B608980 Methotrexate 1-methyl ester CAS No. 66147-29-3

Methotrexate 1-methyl ester

Cat. No.: B608980
CAS No.: 66147-29-3
M. Wt: 468.47
InChI Key: JYFDQHNTJJOKAS-AWEZNQCLSA-N
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Description

Methotrexate 1-methyl ester is a derivative of methotrexate, a well-known folic acid antagonist. Methotrexate itself is widely used as an antineoplastic and antirheumatic agent. This compound is often studied as an impurity of methotrexate and has similar biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methotrexate 1-methyl ester can be synthesized by esterification of methotrexate. The process typically involves the reaction of methotrexate with methanol in the presence of an acid catalyst. The reaction conditions include:

    Temperature: Generally, the reaction is carried out at room temperature.

    Catalyst: Commonly used acid catalysts include sulfuric acid or hydrochloric acid.

    Solvent: Methanol is used as both the reactant and the solvent.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with temperature control systems.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Methotrexate 1-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield methotrexate and methanol.

    Oxidation: It can undergo oxidation reactions, particularly at the pteridine ring.

    Reduction: Reduction reactions can occur at the nitro groups present in the structure.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Hydrolysis: Methotrexate and methanol.

    Oxidation: Various oxidized derivatives of methotrexate.

    Reduction: Reduced forms of methotrexate with altered functional groups.

Scientific Research Applications

Methotrexate 1-methyl ester has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of methotrexate derivatives.

    Biology: Researchers use it to investigate the biological activities and metabolic pathways of methotrexate and its derivatives.

    Medicine: It serves as a model compound to study the pharmacokinetics and pharmacodynamics of methotrexate.

    Industry: It is used in the development of new drug formulations and delivery systems.

Mechanism of Action

Methotrexate 1-methyl ester exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to a decrease in the production of thymidine and purine nucleotides, which are essential for DNA synthesis. As a result, cell proliferation is suppressed, particularly in rapidly dividing cells such as cancer cells and activated immune cells .

Comparison with Similar Compounds

    Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

    Raltitrexed: Another folate antagonist used in cancer therapy.

    Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Methotrexate 1-methyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for studying the effects of esterification on the biological activity and therapeutic potential of methotrexate derivatives .

Properties

IUPAC Name

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDQHNTJJOKAS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66147-29-3
Record name Methotrexate 1-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66147-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE 1-METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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